Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate
Description
Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate is a pyridine-derived compound featuring a bromo substituent at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring, with an acetic acid moiety at the 2-position neutralized as a sodium salt. The sodium salt is hypothesized to exhibit enhanced water solubility due to its ionic nature, making it suitable for applications requiring polar solvents. Key structural features include:
- Trifluoromethyl group: Enhances electronegativity and metabolic stability.
- Bromo substituent: Increases molecular weight and steric bulk compared to chloro analogs.
The compound’s molecular formula is inferred as C₈H₄BrF₃NNaO₂ (assuming the sodium salt of the acid in ), with a theoretical molecular weight of 306.52 g/mol.
Properties
Molecular Formula |
C8H4BrF3NNaO2 |
|---|---|
Molecular Weight |
306.01 g/mol |
IUPAC Name |
sodium;2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C8H5BrF3NO2.Na/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15;/h1,3H,2H2,(H,14,15);/q;+1/p-1 |
InChI Key |
PYNLGLOVYSUYHD-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=C1Br)CC(=O)[O-])C(F)(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Halogenation and Trifluoromethylation
- Bromination : Direct bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical or Lewis acid-mediated conditions. For example, BF₃·OEt₂ facilitates regioselective bromination of tetrazine derivatives, yielding 3-bromo-pyridazines with >90% regiocontrol.
- Trifluoromethyl Introduction : The trifluoromethyl group is typically introduced via halogen exchange reactions using CF₃Cu or CF₃SiMe₃ reagents. Alternatively, direct fluorination of precursor chloropyridines with HF-pyridine complexes is employed.
Cycloaddition Strategies
Lewis acid-mediated inverse electron-demand Diels-Alder (iEDDA) reactions between s-tetrazines and silyl-enol ethers provide access to functionalized pyridines. For instance, BF₃-mediated cycloaddition of 3-bromotetrazine with 1-monosubstituted silyl-enol ethers yields 3-bromo-4-arylpyridines in up to 93% yield.
Salt Formation and Purification
The final step involves neutralization of the acetic acid derivative with sodium hydroxide (1:1 molar ratio) in aqueous ethanol, followed by recrystallization to obtain the sodium salt. Purity is confirmed via:
- ¹H/¹³C NMR : Characteristic peaks for the pyridine ring (δ ~8.2–7.1 ppm), trifluoromethyl group (δ ~-60 ppm in ¹⁹F NMR), and acetate moiety (δ ~2.3 ppm).
- HRMS : Molecular ion peak at m/z 306.52 ([M-Na]⁻).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, focusing on substituents, physicochemical properties, and applications.
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Comparisons
a) Halogen Substitution (Br vs. Cl)
- Brominated compounds may exhibit stronger van der Waals interactions, enhancing binding affinity in biological systems .
- Chloro (Cl) : Smaller and more electronegative, often used to fine-tune electronic effects without significant steric disruption. Chloro analogs (e.g., ) are common in agrochemicals due to cost-effectiveness .
b) Trifluoromethyl (CF₃) Group
- The CF₃ group enhances lipophilicity and metabolic stability across all analogs. Its electron-withdrawing nature reduces electron density on the pyridine ring, directing reactivity toward electrophilic substitution at specific positions .
c) Functional Group Variations
- Sodium Salt vs. Esters : The sodium salt form (hypothetical and ) offers superior water solubility, ideal for aqueous formulations. In contrast, ethyl or methyl esters (e.g., ) are lipophilic, serving as intermediates in organic synthesis or prodrugs .
Biological Activity
Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate is a pyridine derivative notable for its unique trifluoromethyl and bromine substituents. This compound has garnered attention in various fields, including agrochemicals and medicinal chemistry, due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyridine ring which contributes to its biological interactions.
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- A bromine atom , which may influence the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, crucial for drug metabolism, potentially inhibiting their activity.
- Cell Signaling Modulation : It affects cell signaling pathways, particularly the MAPK/ERK pathway, influencing cell growth and differentiation.
- Gene Expression Alteration : The compound can alter gene expression related to apoptosis and cell cycle regulation.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that derivatives with similar structures exhibit selective activity against pathogens like Chlamydia trachomatis, suggesting potential applications in developing new antibiotics .
Cytotoxicity Studies
In vitro studies have demonstrated that while the compound exhibits antimicrobial activity, it maintains a favorable safety profile by not significantly affecting host cell viability. This selectivity is crucial for therapeutic applications .
Data Table: Biological Activity Overview
Case Studies
- Antichlamydial Activity : A study focused on the synthesis of pyridine derivatives indicated that compounds with trifluoromethyl groups showed enhanced antichlamydial activity compared to their non-fluorinated counterparts. This highlights the importance of structural modifications in drug design .
- Toxicity Assessment : Another study evaluated the toxicity of various pyridine derivatives using Drosophila melanogaster assays, confirming that the presence of trifluoromethyl groups did not lead to mutagenicity, thereby supporting their potential as safe therapeutic agents .
Q & A
Basic Questions
Q. What are the common synthetic routes for Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. Initial steps may include Knoevenagel condensation between a pyridine-2-carbaldehyde derivative and sodium cyanoacetate, followed by bromination at the 3-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The trifluoromethyl group is often introduced via halogen exchange or direct fluorination prior to condensation. Final hydrolysis of the ester intermediate (e.g., ethyl or methyl ester) yields the sodium salt .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm the pyridine backbone and substituent positions. 19F NMR identifies the trifluoromethyl group (δ ≈ -60 to -65 ppm).
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M-Na]⁻ at m/z ~315) and isotopic patterns for bromine.
- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles, particularly for heavy atoms like bromine .
Q. What are the key structural features of this compound?
- Methodological Answer : The pyridine ring is planar, with the acetate group at C2 forming a conjugated system. The bromine (C3) and trifluoromethyl (C5) groups introduce steric bulk and electron-withdrawing effects, influencing reactivity. Crystal packing often reveals weak C–H⋯O interactions stabilizing the lattice, as seen in analogous compounds .
Q. What are the typical reaction conditions for functionalizing the pyridine ring in this compound?
- Methodological Answer : The bromine at C3 can undergo Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh3)4 as a catalyst (80–100°C, DMF/H2O). The trifluoromethyl group is inert under these conditions, making it a stable directing group. Solvent choice (e.g., THF vs. DMSO) impacts reaction efficiency .
Advanced Questions
Q. How do electronic effects of bromo and trifluoromethyl substituents influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The trifluoromethyl group at C5 withdraws electron density via inductive effects, activating the pyridine ring toward electrophilic attack. Bromine at C3 sterically hinders substitution at adjacent positions but facilitates regioselective reactions at C4 or C6. Computational studies (DFT) can model charge distribution to predict reactive sites .
Q. What methodological approaches resolve contradictions in reported synthetic yields for derivatives?
- Methodological Answer : Contradictions arise from varying reaction parameters (e.g., solvent polarity, catalyst loading). Design of Experiments (DoE) methodologies systematically optimize conditions. For example, microwave-assisted synthesis reduces reaction times and improves yields compared to conventional heating .
Q. How can computational methods predict biological interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with enzyme active sites, such as kinases or cytochrome P450. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer capabilities. Validation requires correlation with in vitro assays (e.g., IC50 measurements) .
Q. What challenges arise in refining its crystal structure with SHELXL, and how are they addressed?
- Methodological Answer : Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
